WRG-28

Description

Structure

3D Structure

Properties

IUPAC Name |

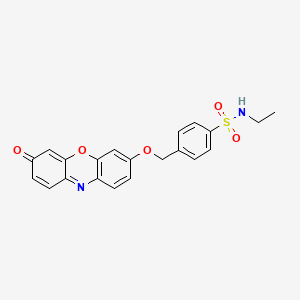

N-ethyl-4-[(7-oxophenoxazin-3-yl)oxymethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5S/c1-2-22-29(25,26)17-7-3-14(4-8-17)13-27-16-6-10-19-21(12-16)28-20-11-15(24)5-9-18(20)23-19/h3-12,22H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARVTLIQNGAELZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of WRG-28: An Allosteric Approach to Inhibit DDR2 in Cancer Therapy

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of WRG-28, a novel small-molecule inhibitor of Discoidin Domain Receptor 2 (DDR2). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound, particularly in the context of oncology.

Executive Summary

This compound is a selective, extracellularly acting allosteric inhibitor of DDR2, a receptor tyrosine kinase that plays a critical role in cancer cell invasion, migration, and the tumor-promoting effects of the tumor microenvironment.[1][2][3][4][5][6] By binding to the extracellular domain of DDR2, this compound induces a conformational change that disrupts the receptor's interaction with its ligand, collagen.[2][7] This allosteric inhibition effectively blocks downstream signaling pathways, leading to a reduction in tumor cell motility and metastatic potential, as demonstrated in preclinical models.[1][2][7]

Introduction to DDR2 and its Role in Cancer

Discoidin Domain Receptor 2 (DDR2) is a member of the receptor tyrosine kinase family that is activated by collagen. Upon collagen binding, DDR2 undergoes autophosphorylation, initiating a signaling cascade that contributes to cell adhesion, proliferation, migration, and extracellular matrix remodeling. In the context of cancer, DDR2 is often overexpressed and has been implicated in promoting tumor progression, particularly in breast cancer. Its activity within both tumor cells and cancer-associated fibroblasts (CAFs) in the tumor stroma is critical for invasion and metastasis.[2][6]

Mechanism of Action of this compound

This compound employs a novel allosteric mechanism to inhibit DDR2 function. Unlike traditional orthosteric inhibitors that compete with the natural ligand for the binding site, this compound binds to a distinct site on the extracellular domain of DDR2.[2][4][6] This binding event induces a conformational change in the receptor, thereby preventing its interaction with collagen.[2][7]

Disruption of the DDR2-Collagen Interaction

The primary mechanism of this compound is the disruption of the binding between DDR2 and collagen. This has been demonstrated through solid-phase binding assays where this compound effectively inhibits the interaction of the DDR2 extracellular domain (ECD) with immobilized collagen peptides.[1][3]

Inhibition of Downstream Signaling

By preventing collagen-induced activation of DDR2, this compound effectively blocks the initiation of the downstream signaling cascade. This includes the inhibition of:

-

DDR2 Tyrosine Phosphorylation: this compound blunts the collagen I-mediated autophosphorylation of DDR2.[1]

-

ERK Activation: A key downstream effector of DDR2 signaling, the activation of Extracellular signal-regulated kinase (ERK), is inhibited by this compound.[1]

-

SNAIL1 Protein Stabilization: this compound prevents the stabilization of the transcription factor SNAIL1, which is a critical regulator of epithelial-mesenchymal transition (EMT) and cell invasion.[1][2]

The inhibition of this signaling pathway is visualized in the diagram below.

Quantitative Data

The inhibitory potency of this compound has been quantified in various assays, demonstrating its efficacy at the molecular and cellular levels.

| Assay | Cell Line/System | IC50 | Reference |

| DDR2 Inhibition | Biochemical | 230 nM | [1][3][5] |

| Collagen I-mediated DDR2 Tyrosine Phosphorylation | HEK293-DDR2 | 286 nM | [1] |

| Inhibition of Tumor Cell Invasion and Migration (Effective Dose) | BT549, 4T1 | 1 µM | [1] |

| Inhibition of Tumor-Promoting Effects of CAFs (Effective Dose) | Primary CAFs | 1 µM | [1] |

| Reduction of Metastatic Lung Colonization (In Vivo Dose) | Mouse Model | 10 mg/kg | [1] |

Experimental Protocols

The following are summaries of the key experimental methodologies used to elucidate the mechanism of action of this compound.

DDR2-Collagen Binding Assay (Solid-Phase)

This assay quantifies the direct interaction between DDR2 and collagen and the inhibitory effect of this compound.

References

- 1. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Binding of discoidin domain receptor 2 to collagen I: an atomic force microscopy investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. corning.com [corning.com]

- 7. researchgate.net [researchgate.net]

WRG-28: A Technical Guide to its Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

WRG-28 is a novel, selective, and extracellularly acting small-molecule allosteric inhibitor of Discoidin Domain Receptor 2 (DDR2).[1][2][3] DDR2, a receptor tyrosine kinase that is activated by collagen, plays a critical role in tumor progression, invasion, and metastasis.[1][4] This technical guide provides a comprehensive overview of the structure, properties, and mechanism of action of this compound, with a focus on its potential as a therapeutic agent. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development.

Structure and Physicochemical Properties

This compound, chemically known as N-ethyl-4-(((3-oxo-5a,10a-dihydro-3H-phenoxazin-7-yl)oxy)methyl)benzenesulfonamide, is a small molecule with a distinct chemical structure that facilitates its allosteric interaction with the extracellular domain of DDR2.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₂H₂₀N₂O₅S | [1] |

| Molecular Weight | 424.47 g/mol | Inferred |

| CAS Number | 1913291-02-7 | [3] |

| Appearance | Solid | [3] |

| Purity | >99% | [2] |

| Solubility | Soluble in DMSO | Inferred |

Mechanism of Action

This compound functions as a selective allosteric inhibitor of DDR2.[2][3] Unlike traditional tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain, this compound binds to the extracellular domain of DDR2.[1][4] This binding is predicted to occur at the interface of the discoidin (DS) and DS-like domains. This allosteric modulation disrupts the interaction between DDR2 and its ligand, collagen.[1]

Signaling Pathway

Upon activation by collagen, DDR2 undergoes autophosphorylation, leading to the activation of downstream signaling cascades that promote cell migration and invasion. A key pathway involves the activation of ERK, which in turn stabilizes the SNAIL1 protein.[1] this compound effectively blunts this signaling cascade by preventing the initial collagen-mediated DDR2 activation.

Biological Properties and Efficacy

This compound has demonstrated significant inhibitory effects on cancer cell migration, invasion, and metastasis in both in vitro and in vivo models.

Table 2: In Vitro Efficacy of this compound

| Assay | Cell Line | Concentration | Duration | Effect | Reference |

| DDR2 Tyrosine Phosphorylation | HEK293 (expressing DDR2) | 1-2 µM | 4 h | Blunted collagen I-mediated phosphorylation | [3] |

| ERK Activation | HEK293 (expressing DDR2) | 1 µM | 7 h | Inhibited collagen I-mediated ERK activation | [3] |

| SNAIL1 Protein Stabilization | HEK293 (expressing DDR2) | 1 µM | 7 h | Inhibited collagen I-mediated SNAIL1 stabilization | [3] |

| Cell Invasion and Migration | BT549 and 4T1 breast cancer cells | 1 µM | 48 h | Blunted tumor cell invasion and migration | [3] |

| Tumor-Promoting Effects of CAFs | Cancer-Associated Fibroblasts | 1 µM | 4 days | Inhibited tumor-promoting effects | [3] |

| Inhibition of Resistant Mutant | HEK293 (expressing DDR2 T654I) | 0.5-1 µM | 4 h | Maintained inhibitory action | [3] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Tumor Model | Dosage and Administration | Duration | Effect | Reference |

| Female BALB/cJ mice | 4T1-Snail-CBG tumor-bearing | 10 mg/kg; i.v.; single dose | 4 h | Reduced SNAIL1 level in the tumor by 60% | [3] |

| Female BALB/cJ mice | 4T1 GFP-luc expressing cells | 10 mg/kg; i.v.; daily | 7 days | Reduced metastatic lung colonization | [3] |

Experimental Protocols

Cell Culture

-

HEK293, BT549, and 4T1 cells: Maintain in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

DDR2 Tyrosine Phosphorylation Assay (Western Blot)

-

Seed HEK293 cells expressing DDR2 in 6-well plates.

-

Once confluent, starve cells in serum-free DMEM for 16-24 hours.

-

Pre-treat cells with this compound (1-2 µM) or DMSO (vehicle control) for 1 hour.

-

Stimulate cells with 10 µg/mL of soluble collagen type I for the indicated times.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-DDR2 (Tyr740) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize bands using an enhanced chemiluminescence (ECL) detection system.

-

Strip the membrane and re-probe for total DDR2 as a loading control.

Cell Invasion Assay (Transwell)

-

Coat the upper chamber of a Transwell insert (8.0 µm pore size) with a thin layer of Matrigel and allow it to solidify.

-

Seed BT549 or 4T1 cells in the upper chamber in serum-free medium containing this compound (1 µM) or DMSO.

-

Add complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.

-

Incubate for 24-48 hours at 37°C.

-

Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface with methanol and stain with crystal violet.

-

Count the number of invading cells in several random fields under a microscope.

In Vivo Metastasis Model

-

Inject 4T1-GFP-luciferase expressing cells intravenously into the tail vein of female BALB/cJ mice.

-

Administer this compound (10 mg/kg) or vehicle control intravenously daily for the duration of the experiment.

-

Monitor lung metastasis weekly using bioluminescence imaging.

-

At the end of the study, harvest the lungs, fix in formalin, and embed in paraffin for histological analysis.

Conclusion

This compound represents a promising new class of anti-cancer therapeutics that targets the extracellular domain of DDR2. Its allosteric mechanism of action offers potential advantages over traditional kinase inhibitors, including selectivity and the ability to overcome certain forms of resistance. The data presented in this guide highlight the potent anti-invasive and anti-metastatic properties of this compound, providing a strong rationale for its continued development as a novel cancer therapy. Further investigation into its pharmacokinetic and toxicological profiles is warranted to advance this compound towards clinical application.

References

- 1. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Solid-Phase Assay for Studying Direct Binding of Progranulin to TNFR and Progranulin Antagonism of TNF/TNFR Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. people.brandeis.edu [people.brandeis.edu]

- 4. protocols.io [protocols.io]

The Allosteric Inhibition of Collagen-DDR2 Interaction by WRG-28: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase activated by collagen, plays a pivotal role in tumor progression, invasion, and metastasis. The interaction between DDR2 and the extracellular matrix, particularly collagen, triggers downstream signaling cascades that promote cell migration and invasion. Consequently, inhibiting this interaction presents a promising therapeutic strategy for various cancers. This technical guide provides an in-depth overview of WRG-28, a selective, small-molecule allosteric inhibitor of the DDR2 extracellular domain (ECD). We will explore its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for studying its effects, and visualize the relevant signaling pathways and experimental workflows.

Introduction to DDR2 and its Role in Disease

DDR2 is a unique receptor tyrosine kinase that is activated by the binding of fibrillar collagens.[1][2] This activation initiates a cascade of downstream signaling events, notably involving the activation of the ERK/MAPK pathway, which in turn stabilizes the transcription factor SNAIL1.[2][3][4][5] SNAIL1 is a key driver of the epithelial-to-mesenchymal transition (EMT), a process that enhances cell motility and invasion, contributing to cancer metastasis.[3][4] Given its role in promoting tumor progression, DDR2 has emerged as a significant target for anti-cancer drug development.[1][6][7]

This compound: A Novel Allosteric Inhibitor of DDR2

This compound is a selective, small-molecule inhibitor that targets the extracellular domain of DDR2.[1][6][8] Unlike traditional orthosteric inhibitors that compete with the natural ligand for the binding site, this compound functions allosterically.[1][6][8] It binds to a site on the DDR2 ECD distinct from the collagen-binding site, inducing a conformational change that disrupts the receptor-ligand interaction.[1][8] This allosteric mechanism allows this compound to not only prevent the binding of collagen to DDR2 but also to accelerate the dissociation of pre-formed DDR2-collagen complexes. A significant advantage of this mechanism is its effectiveness against certain mutations in the kinase domain that confer resistance to traditional tyrosine kinase inhibitors (TKIs).[6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in inhibiting the collagen-DDR2 interaction and its downstream effects.

Table 1: In Vitro Inhibition of DDR2-Collagen Binding

| Parameter | Value | Experimental Context | Source |

| IC50 (DDR2-ligand binding) | 230 ± 75 nM | Solid-phase binding assay with purified DDR2-His and a high-affinity collagen II-derived peptide. | [8] |

Table 2: Inhibition of Cellular Functions

| Parameter | Value | Cell Line / Model | Experimental Context | Source |

| IC50 (Collagen I-mediated DDR2 tyrosine phosphorylation) | 286 nM | HEK293 cells expressing DDR2-Flag | Cells were plated on collagen I-coated plates in the presence of this compound for 4 hours. | [8][9] |

| Inhibition of ERK activation and SNAIL1 stabilization | 1 µM | HEK293 cells expressing DDR2-Flag | Cells were plated on collagen I-coated plates in the presence of this compound for 7 hours. | [9] |

| Inhibition of tumor cell invasion and migration | 1 µM | BT549 and 4T1 breast cancer cells | Cells were treated with this compound for 48 hours in 3D collagen I gels or Matrigel invasion assays. | [8][9] |

| Inhibition of tumor-promoting effects of CAFs | 1 µM | Cancer-Associated Fibroblasts | CAFs were treated with this compound for 4 days. | [9] |

Table 3: In Vivo Efficacy

| Parameter | Value | Animal Model | Experimental Context | Source |

| Reduction of metastatic lung colonization | 10 mg/kg | Female BALB/cJ mice with 4T1-GFP-luc expressing cells | Single daily intravenous injection for 7 days. | [9] |

| Reduction of SNAIL1 levels in tumors | 10 mg/kg | 4T1-Snail-CBG tumor-bearing mice | Single intravenous injection. | [9] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory role of this compound.

Solid-Phase Collagen-Binding Assay

This assay quantifies the direct binding of DDR2 to collagen and the inhibitory effect of this compound.

Materials:

-

High-binding 96-well plates

-

Collagen II-derived peptide or Collagen I

-

Recombinant DDR2-His protein

-

This compound

-

Blocking buffer (e.g., 1 mg/ml BSA in PBS with 0.05% Tween-20)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Primary antibody against His-tag

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Protocol:

-

Coating: Coat 96-well plates with 500 ng of collagen peptide or 30 µg/mL of Collagen I in an appropriate buffer overnight at 4°C.

-

Blocking: Wash the wells with wash buffer and block with blocking buffer for 1 hour at room temperature.

-

Incubation with Inhibitor and DDR2:

-

Add varying concentrations of this compound to the wells.

-

Immediately add a constant concentration of recombinant DDR2-His (e.g., 25 nM) to the wells.

-

Incubate for 3-4 hours at room temperature.

-

-

Washing: Wash the wells multiple times with wash buffer to remove unbound protein.

-

Antibody Incubation:

-

Add the primary anti-His-tag antibody and incubate for 1 hour at room temperature.

-

Wash the wells.

-

Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

-

Detection:

-

Wash the wells.

-

Add TMB substrate and incubate until a blue color develops.

-

Add stop solution.

-

-

Measurement: Read the absorbance at 450 nm using a plate reader.

-

Data Analysis: Plot the absorbance against the log concentration of this compound to determine the IC50 value.

Cell-Based DDR2 Phosphorylation Assay

This assay measures the effect of this compound on collagen-induced DDR2 autophosphorylation in a cellular context.

Materials:

-

HEK293 cells transfected with DDR2-Flag

-

Tissue culture plates

-

Collagen I

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-Flag antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Anti-phosphotyrosine antibody (e.g., 4G10)

-

Anti-DDR2 antibody

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Plate Coating: Coat tissue culture plates with 30 µg/mL Collagen I overnight at 4°C.

-

Cell Seeding and Treatment:

-

Seed HEK293-DDR2-Flag cells onto the collagen-coated plates.

-

Add varying concentrations of this compound to the cells.

-

Incubate for 4 hours at 37°C.

-

-

Cell Lysis: Lyse the cells with lysis buffer.

-

Immunoprecipitation:

-

Incubate the cell lysates with an anti-Flag antibody overnight at 4°C.

-

Add Protein A/G agarose beads to pull down the DDR2-Flag protein.

-

-

Western Blotting:

-

Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated DDR2.

-

Strip the membrane and re-probe with an anti-DDR2 antibody to determine the total amount of immunoprecipitated DDR2.

-

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated DDR2 to total DDR2 at different this compound concentrations.

Cell Migration and Invasion Assays

These assays assess the functional impact of this compound on the migratory and invasive capabilities of cancer cells.

Materials:

-

BT549 or 4T1 breast cancer cells

-

Transwell inserts (8 µm pore size)

-

Collagen I or Matrigel

-

This compound

-

Cell culture medium with and without serum

-

Crystal violet stain

Protocol:

-

For Invasion Assay: Coat the top of the transwell inserts with a layer of Matrigel. For migration assays on collagen, coat with Collagen I.

-

Cell Seeding:

-

Starve the cells in serum-free medium overnight.

-

Resuspend the cells in serum-free medium containing varying concentrations of this compound.

-

Seed the cells into the upper chamber of the transwell inserts.

-

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate for 48 hours at 37°C.

-

Staining and Quantification:

-

Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the insert with crystal violet.

-

Count the number of migrated cells in several fields of view under a microscope.

-

Visualizations: Signaling Pathways and Workflows

DDR2 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the DDR2 signaling cascade leading to cell invasion and the point of inhibition by this compound.

Caption: this compound allosterically inhibits DDR2, preventing collagen-induced signaling.

Experimental Workflow: Solid-Phase Binding Assay

This diagram outlines the key steps in the solid-phase binding assay to measure this compound's inhibitory activity.

Caption: Workflow for quantifying this compound's inhibition of DDR2-collagen binding.

Logical Relationship: Mechanism of Action

This diagram illustrates the logical flow of this compound's mechanism of action from binding to cellular effect.

Caption: Logical flow of this compound's allosteric inhibition of DDR2.

Conclusion

This compound represents a significant advancement in the development of targeted therapies against DDR2. Its unique allosteric mechanism of inhibiting the collagen-DDR2 interaction provides a powerful tool for both basic research and clinical applications. By disrupting the key signaling pathways that drive tumor invasion and metastasis, this compound holds considerable promise as a novel anti-metastatic agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of DDR2 in disease and to develop next-generation inhibitors.

References

- 1. Inhibition of tumor-microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DDR2 facilitates hepatocellular carcinoma invasion and metastasis via activating ERK signaling and stabilizing SNAIL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DDR2 facilitates hepatocellular carcinoma invasion and metastasis via activating ERK signaling and stabilizing SNAIL1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent Advances in the Role of Discoidin Domain Receptor Tyrosine Kinase 1 and Discoidin Domain Receptor Tyrosine Kinase 2 in Breast and Ovarian Cancer [frontiersin.org]

- 6. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

Preclinical Profile of WRG-28: An Allosteric DDR2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data available for WRG-28, a selective, extracellularly acting allosteric inhibitor of Discoidin Domain Receptor 2 (DDR2). The information presented herein is compiled from publicly available research, primarily the seminal work by Grither and Longmore published in the Proceedings of the National Academy of Sciences (2018).

Core Mechanism of Action

This compound represents a novel class of kinase inhibitors that do not target the ATP-binding site of the kinase domain. Instead, it acts allosterically on the extracellular domain (ECD) of DDR2, preventing the receptor from binding to its ligand, collagen.[1][2][3] This unique mechanism of action allows this compound to inhibit both kinase-dependent and -independent functions of DDR2.[1] Furthermore, this allosteric inhibition is effective against acquired DDR2 mutations that confer resistance to traditional tyrosine kinase inhibitors (TKIs).[4]

The downstream effects of this compound's inhibition of DDR2 include the blunting of collagen I-mediated DDR2 tyrosine phosphorylation, leading to reduced ERK activation and decreased stabilization of the transcription factor SNAIL1, a key regulator of epithelial-mesenchymal transition (EMT) and tumor cell invasion.[1][4]

Quantitative In Vitro and In Vivo Data

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line / System | Conditions | Source |

| IC50 (DDR2 Inhibition) | 230 nM | Not specified | Not specified | [4][5][6] |

| IC50 (DDR2 Inhibition) | 286 nM | HEK293 cells expressing DDR2 | Collagen I-mediated DDR2 tyrosine phosphorylation | [4] |

| Inhibition of Tumor Cell Invasion and Migration | 1 µM | BT549 and 4T1 breast cancer cells | 48 hours | [1][4] |

| Inhibition of Tumor-Promoting Effects of CAFs | 1 µM | Co-culture of tumor organoids and CAFs | 4 days | [1][4] |

| Inhibition of TKI-Resistant DDR2 Mutants | 0.5 - 1 µM | Not specified | 4 hours | [4] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment Regimen | Endpoint | Result | Source |

| 4T1-Snail-CBG Tumor-Bearing Mice | 10 mg/kg, single intravenous injection | SNAIL1-clic beetle green (SNAIL1.CBG) level in the tumor | 60% reduction in SNAIL1.CBG levels | [4][7] |

| 4T1-GFP-luc Metastatic Breast Cancer Model | 10 mg/kg, single daily intravenous injection for 7 days | Lung colonization | Reduced to a level comparable to shDDR2-depleted cells | [4][7] |

| Collagen Antibody-Induced Arthritis (CAIA) Model | 10 mg/kg, single daily intravenous injection for 21 days | Inflammatory reaction and joint destruction | Decreased inflammation and joint destruction | [4] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound.

Caption: In vivo experimental workflow.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting research institutions, the published literature provides sufficient detail to replicate the key experiments.

In Vitro Invasion Assay

-

Cell Lines: BT549 (human) and 4T1 (murine) invasive breast cancer cell lines.[1][4]

-

Methodology: Cells were treated with 1 µM this compound and their invasion was assessed through 3D collagen I and Matrigel matrices.[1] The duration of the treatment was 48 hours.[4] The results were compared to cells depleted of DDR2 via RNA interference (shDDR2).[1]

In Vivo Tumor Metastasis Model

-

Animal Model: Female BALB/cJ mice (8 weeks old).[4]

-

Tumor Cell Line: 4T1 breast tumor cells expressing green fluorescent protein (GFP) and luciferase (luc) for in vivo imaging.[4]

-

Procedure:

In Vivo Pharmacodynamic Biomarker Assay

-

Animal Model: Female BALB/cJ mice (8 weeks old) bearing 4T1 tumors.[4]

-

Tumor Cell Line: 4T1 breast tumor cells engineered to express a SNAIL1-clic beetle green (SNAIL1.CBG) bioluminescent fusion protein. This serves as a reporter for SNAIL1 protein levels.[1]

-

Procedure:

Conclusion

The preclinical data for this compound strongly support its development as a novel anti-metastatic agent. Its unique allosteric mechanism of action on the extracellular domain of DDR2 provides a differentiated profile from traditional kinase inhibitors. This compound effectively inhibits key processes in tumor progression, including invasion, migration, and the tumor-promoting effects of the stromal microenvironment.[1][2][3] In vivo studies have demonstrated its ability to engage its target and reduce metastatic colonization in a breast cancer model. These findings warrant further investigation of this compound in more advanced preclinical models and ultimately, in clinical settings.

References

- 1. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Inhibition of tumor-microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. abmole.com [abmole.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

WRG-28: A Technical Deep Dive into its Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

WRG-28 is a novel, selective, small-molecule allosteric inhibitor that targets the extracellular domain of Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase critically implicated in cancer progression and metastasis. By uniquely modulating the interaction between DDR2 and its ligand, collagen, this compound presents a promising therapeutic strategy to disrupt the intricate communication network within the tumor microenvironment (TME). This document provides a comprehensive technical overview of the mechanism of action of this compound, its quantifiable effects on key components of the TME, and detailed protocols for the seminal experiments that have defined its preclinical activity. The focus is on the inhibition of tumor cell invasion, migration, and the pro-tumoral functions of cancer-associated fibroblasts (CAFs), culminating in a reduction of metastatic potential.

Core Mechanism of Action: Allosteric Inhibition of DDR2

This compound functions as a selective, extracellularly acting allosteric inhibitor of DDR2.[1][2] Unlike traditional kinase inhibitors that target the intracellular ATP-binding site, this compound binds to the extracellular domain of DDR2, inducing a conformational change that disrupts the receptor's interaction with collagen.[2] This allosteric inhibition effectively blocks the downstream signaling cascade that is activated upon collagen binding, a pivotal event in the promotion of tumor invasion and metastasis.[2][3] The inhibitory activity of this compound is highly selective for DDR2, with no significant effect on the related DDR1 receptor tyrosine kinase.[2]

Impact on the Tumor Microenvironment: Quantitative Effects

The therapeutic potential of this compound lies in its ability to modulate the behavior of both cancer cells and stromal cells within the TME. Its primary effects are the inhibition of tumor cell invasion and migration, and the attenuation of the tumor-promoting activities of cancer-associated fibroblasts (CAFs).[1][3]

In Vitro Efficacy

| Parameter | Cell Line(s) | Treatment | Result | Citation |

| DDR2 Signaling Inhibition (IC50) | HEK293 cells expressing DDR2 | This compound | 286 ± 124 nM | [2] |

| Tumor Cell Invasion & Migration | BT549 and 4T1 breast cancer cells | 1 µM this compound for 48 hours | Significant blunting of invasion and migration | [1] |

| CAF-Supported Tumor Organoid Invasion | Primary tumor organoids with CAFs | 1 µM this compound | Inhibition of CAF-supported invasion in 3D collagen I matrices | [2] |

In Vivo Efficacy

| Parameter | Animal Model | Treatment | Result | Citation |

| DDR2 Signaling Attenuation | 4T1-Snail-CBG tumor-bearing BALB/cJ mice | Single 10 mg/kg i.v. administration | 60% reduction in SNAIL1-CBG bioluminescence in the tumor | [2][4] |

| Metastatic Lung Colonization | BALB/cJ mice with 4T1-GFP-luc cells (tail vein injection) | Daily 10 mg/kg i.v. administration for 7 days | Reduced lung colonization to a level comparable to DDR2-depleted cells | [1][4] |

Signaling Pathway Modulation

This compound exerts its anti-tumor effects by intercepting the DDR2 signaling cascade. Upon activation by collagen, DDR2 autophosphorylates and initiates a downstream pathway that includes the activation of ERK.[2] This signaling cascade leads to the stabilization of the Snail Family Transcriptional Repressor 1 (SNAIL1), a key transcription factor that promotes epithelial-mesenchymal transition (EMT), a critical process for tumor cell invasion and metastasis.[2] By inhibiting the initial DDR2-collagen interaction, this compound prevents the stabilization of SNAIL1, thereby impeding the invasive phenotype of cancer cells.[2][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's impact on the tumor microenvironment.

3D Collagen Invasion Assay

This assay assesses the ability of cancer cells to invade a three-dimensional collagen matrix, mimicking the stromal environment.

Protocol:

-

Cell Preparation: Culture human (BT549) or murine (4T1) invasive breast cancer cells to sub-confluency. Harvest cells using trypsin and resuspend as a single-cell suspension in serum-free medium.

-

Collagen Matrix Preparation: On ice, mix rat tail collagen I with 10x PBS and neutralize with NaOH to a final concentration of 2.5 mg/mL.

-

Cell Embedding: Combine the cell suspension with the neutralized collagen solution.

-

Gel Polymerization: Dispense the cell-collagen mixture into 96-well plates and incubate at 37°C for 30-60 minutes to allow for polymerization.

-

Treatment: Add complete culture medium containing either vehicle control or this compound (1 µM) on top of the solidified gel.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

Imaging and Quantification: Capture images at various depths (Z-stacks) using a confocal microscope. The extent of invasion is quantified by measuring the distance individual cells have moved from the initial plane of seeding.

Matrigel Invasion Assay (Boyden Chamber)

This assay measures the ability of cells to invade through a basement membrane extract (Matrigel), representing a critical barrier to metastasis.

Protocol:

-

Insert Preparation: Thaw Matrigel overnight at 4°C. Dilute Matrigel with serum-free medium and coat the top of 8 µm pore size transwell inserts. Incubate at 37°C for at least 2 hours to allow the Matrigel to solidify.

-

Cell Preparation: Starve cancer cells (BT549 or 4T1) in serum-free medium for 24 hours. Harvest and resuspend in serum-free medium.

-

Assay Setup: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the transwell plate. Seed the cell suspension into the upper chamber of the Matrigel-coated inserts, including vehicle control or this compound (1 µM).

-

Incubation: Incubate for 48 hours at 37°C in a 5% CO2 incubator.

-

Cell Removal and Staining: Carefully remove the non-invading cells from the top surface of the insert with a cotton swab. Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.

-

Quantification: Count the number of stained, invaded cells in multiple fields of view under a microscope.

In Vivo Metastasis Model (Tail Vein Injection)

This model assesses the ability of cancer cells to colonize distant organs, a hallmark of metastasis, following intravenous injection.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of tumor-microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Therapeutic Potential of WRG-28: A Technical Guide to a Novel Allosteric DDR2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

WRG-28 is a novel, selective, and extracellularly acting small-molecule allosteric inhibitor of the Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase critically implicated in cancer progression and inflammatory diseases. By uniquely modulating the receptor's interaction with its ligand, collagen, this compound presents a promising therapeutic strategy for inhibiting tumor invasion, migration, and metastasis. This technical guide provides an in-depth overview of the core preclinical data, experimental methodologies, and the underlying mechanism of action of this compound, offering a comprehensive resource for researchers and drug development professionals exploring its therapeutic potential.

Introduction

The tumor microenvironment, and specifically the interaction between cancer cells and the extracellular matrix (ECM), plays a pivotal role in cancer progression and metastasis. Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase activated by collagen, has emerged as a key mediator in this process, promoting cell invasion, migration, and the establishment of metastatic colonies.[1][2] this compound is a first-in-class small molecule that allosterically inhibits the extracellular domain of DDR2, thereby preventing its interaction with collagen and subsequent downstream signaling.[1] This unique mechanism of action offers a distinct advantage over traditional tyrosine kinase inhibitors (TKIs) by targeting the initial step of receptor activation. Preclinical studies have demonstrated the potential of this compound in mitigating breast cancer metastasis and have also suggested its utility in inflammatory conditions such as rheumatoid arthritis.[3][4]

Mechanism of Action

This compound functions as a selective allosteric inhibitor of DDR2. Unlike orthosteric inhibitors that directly block the ligand-binding site, this compound is believed to bind to a site on the extracellular domain of DDR2 distinct from the collagen-binding motif. This binding induces a conformational change in the receptor, which in turn prevents the binding of collagen.[1] This disruption of the DDR2-collagen interaction is the primary mechanism through which this compound exerts its therapeutic effects.

The downstream consequences of this inhibition include the suppression of DDR2 tyrosine phosphorylation, which subsequently blocks the activation of key signaling pathways involved in cell migration and invasion, such as the ERK signaling cascade.[3] Furthermore, this compound has been shown to inhibit the stabilization of the transcription factor SNAIL1, a critical regulator of the epithelial-mesenchymal transition (EMT), a process integral to cancer cell motility and invasion.[3]

Below is a diagram illustrating the proposed signaling pathway inhibited by this compound.

Caption: Proposed signaling pathway of this compound action.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available to date.

| Parameter | Value | Cell Line / Model | Reference |

| IC50 (DDR2 Inhibition) | 230 nM | In vitro solid-phase binding assay | [3] |

| Inhibition of DDR2 Phosphorylation | 1-2 µM (4h) | HEK293 cells expressing DDR2 | [3] |

| Inhibition of ERK Activation | 1 µM (7h) | HEK293 cells expressing DDR2 | [3] |

| Inhibition of SNAIL1 Stabilization | 1 µM | HEK293 cells expressing DDR2 | [3] |

Table 1: In Vitro Efficacy of this compound

| Animal Model | Treatment Regimen | Key Findings | Reference |

| Breast Cancer Metastasis (Mouse) | 10 mg/kg i.v., daily for 7 days | Reduced lung colonization of 4T1 breast cancer cells | [3] |

| Collagen Antibody-Induced Arthritis (Mouse) | 10 mg/kg i.v., daily for 21 days | Decreased inflammatory reaction and joint destruction | [3] |

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. This section outlines the key experimental protocols used in the evaluation of this compound.

In Vivo Breast Cancer Metastasis Model

This protocol describes the methodology to assess the effect of this compound on the colonization of metastatic breast cancer cells in the lungs of mice.

-

Animal Model: Female BALB/cJ mice (8 weeks old).

-

Cell Line: 4T1 murine breast cancer cells engineered to express green fluorescent protein (GFP) and luciferase (4T1-GFP-luc).

-

Cell Preparation and Injection: 4T1-GFP-luc cells are harvested and resuspended in sterile DMEM. 5 x 105 cells in 100 µL of DMEM are injected into the lateral tail vein of each mouse.

-

This compound Formulation and Administration: this compound is formulated for intravenous (i.v.) injection. A stock solution (e.g., 15.6 mg/mL in DMSO) is diluted in a vehicle typically composed of PEG300, Tween-80, and saline.[3] A final concentration suitable for a 10 mg/kg dose is administered daily via i.v. injection for 7 days, starting on the day of tumor cell injection.

-

Bioluminescence Imaging: To monitor tumor growth, mice are anesthetized, and D-luciferin (e.g., 150 mg/kg) is administered via intraperitoneal injection. Imaging is performed at specified time points using an in vivo imaging system.

-

Histological Analysis: After 7 days, mice are euthanized, and the lungs are harvested and fixed in 10% formalin. The fixed tissues are then cryopreserved, embedded in OCT, and sectioned. The lung sections are analyzed to quantify the percentage of GFP-positive tumor area per lung.

Below is a workflow diagram for the in vivo metastasis experiment.

Caption: Experimental workflow for the in vivo metastasis model.

3D Collagen/Matrigel Invasion Assay

This assay is used to evaluate the effect of this compound on the invasive potential of cancer cells in a three-dimensional matrix.

-

Cell Lines: BT549 (human breast carcinoma) and 4T1 (murine breast cancer).

-

Matrix Preparation: A 3D matrix is prepared using either collagen type I or Matrigel at a concentration that mimics the tumor microenvironment.

-

Cell Seeding: Cancer cells are seeded into the 3D matrix. This can be done by embedding single cells or pre-formed spheroids within the gel.

-

Treatment: The cells are treated with this compound at a concentration of 1 µM or with a vehicle control.

-

Incubation: The assay is incubated for a period that allows for measurable invasion (e.g., 48-72 hours).

-

Quantification of Invasion: Cell invasion is quantified by capturing images at different z-planes using a confocal microscope. The area or distance of cell invasion from the initial point is measured using image analysis software.

Solid-Phase DDR2-Collagen Binding Assay

This in vitro assay is used to determine the inhibitory effect of this compound on the binding of DDR2 to collagen.

-

Reagents: Recombinant DDR2 extracellular domain (DDR2-His) and a high-affinity collagen II DDR2 binding peptide.

-

Assay Principle: The collagen peptide is immobilized on a microplate. Recombinant DDR2-His is then added in the presence or absence of this compound. The amount of bound DDR2-His is detected using an anti-His antibody conjugated to a detection enzyme (e.g., HRP).

-

Procedure:

-

Coat microplate wells with the collagen peptide.

-

Block non-specific binding sites.

-

Add a solution of 25 nM recombinant DDR2-His pre-incubated with varying concentrations of this compound.

-

Incubate to allow binding.

-

Wash to remove unbound protein.

-

Add a detection antibody (e.g., anti-His-HRP).

-

Add a substrate and measure the signal (e.g., absorbance).

-

-

Data Analysis: The IC50 value is calculated from the dose-response curve of this compound concentration versus the percentage of DDR2-collagen binding inhibition.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate with a novel mechanism of action targeting the DDR2-collagen axis. Its ability to inhibit key processes in cancer metastasis, coupled with a well-defined preclinical profile, warrants further investigation. Future studies should focus on comprehensive pharmacokinetic and toxicology assessments to pave the way for potential clinical trials. Furthermore, exploring the efficacy of this compound in other fibrotic and inflammatory diseases where DDR2 is implicated could broaden its therapeutic applications. The detailed experimental protocols provided in this guide are intended to facilitate further research and development of this exciting compound.

References

- 1. pnas.org [pnas.org]

- 2. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of tumor-microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: WRG-28 Dosage for In Vivo Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

WRG-28 is a selective, extracellularly acting allosteric inhibitor of Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase activated by collagen.[1][2][3] DDR2 has been implicated in tumor invasion, migration, and the tumor-promoting effects of cancer-associated fibroblasts (CAFs).[1][4][5] By targeting DDR2, this compound has demonstrated potential in inhibiting tumor-stromal interactions and metastatic breast tumor cell colonization in the lungs in preclinical mouse models.[2][3][4] Additionally, this compound has shown therapeutic effects in a mouse model of rheumatoid arthritis.[1] These notes provide a comprehensive overview of the experimentally determined dosages, administration protocols, and observed outcomes of this compound in various in vivo mouse models.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound dosage and administration in different mouse models based on published studies.

Table 1: this compound Dosage and Administration in Mouse Models

| Mouse Model Strain & Condition | Sex & Age | Dosage (mg/kg) | Administration Route | Dosing Schedule |

| 4T1-Snail-CBG Tumor-Bearing BALB/cJ Mice | Female, 8-week-old | 10 | Intravenous (i.v.) | Single dose |

| 4T1 GFP-luc Cell-Injected BALB/cJ Mice | Female, 8-week-old | 10 | Intravenous (i.v.) | Single daily injection for 7 days |

| Collagen Antibody-Induced Arthritis (CAIA) DBA/1 Mice | Male, 8-week-old | 10 | Intravenous (i.v.) | Single daily injection for 21 days |

Table 2: Summary of In Vivo Efficacy of this compound in Mouse Models

| Mouse Model | Dosage Regimen | Key Findings |

| 4T1-Snail-CBG Tumor-Bearing Mice | 10 mg/kg, single i.v. dose | Reduced SNAIL1-CBG bioluminescence in the tumor by 60% four hours post-administration.[4][5] |

| 4T1 GFP-luc Metastasis Model | 10 mg/kg, daily i.v. for 7 days | Significantly reduced lung metastatic colonization to a level comparable to DDR2-depleted cells.[1][4][5] |

| Collagen Antibody-Induced Arthritis (CAIA) Model | 10 mg/kg, daily i.v. for 21 days | Significantly ameliorated arthritis, reduced hind-paw thickness, inhibited inflammatory cell infiltration, and prevented cartilage destruction.[1] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a this compound formulation suitable for intravenous injection in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile, pyrogen-free microcentrifuge tubes and syringes

Procedure:

-

Prepare a stock solution of this compound in DMSO. For example, to achieve a 10 mg/mL stock solution.

-

To prepare the working solution for injection, first, prepare a clear stock solution.

-

For a final volume of 1 mL, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.

-

Add 450 µL of sterile saline to bring the final volume to 1 mL.

-

It is recommended to prepare the working solution fresh on the day of use.

In Vivo Efficacy Study in a Breast Cancer Metastasis Model

This protocol details the methodology for assessing the efficacy of this compound in preventing lung metastasis of breast cancer cells in mice.[4][5]

Animal Model:

-

Female BALB/cJ mice, 8 weeks old.

Cell Line:

-

4T1 mouse breast tumor cells expressing Green Fluorescent Protein and Luciferase (4T1-GFP-luc).

Procedure:

-

Culture 4T1-GFP-luc cells under standard conditions.

-

On day 0, inject 5 x 10^5 4T1-GFP-luc cells in 100 µL of DMEM into the lateral tail vein of each mouse.[4][5]

-

Divide the mice into a treatment group and a control group (e.g., saline/DMSO vehicle).

-

Administer 10 mg/kg of this compound intravenously to the treatment group daily for 7 days.[4][5] The control group receives an equivalent volume of the vehicle.

-

Monitor lung colonization and tumor growth using bioluminescence imaging at specified time points.

-

After 7 days, euthanize the mice.

-

Excise the lungs and fix them in 10% formalin for 24 hours.

-

Cryopreserve the lungs in 30% sucrose overnight, then embed in OCT and freeze.

-

Perform histological analysis to confirm and quantify the presence of metastatic tumors.

In Vivo Efficacy Study in a Collagen Antibody-Induced Arthritis (CAIA) Model

This protocol outlines the procedure for evaluating the therapeutic effect of this compound in a mouse model of rheumatoid arthritis.

Animal Model:

-

Male DBA/1 mice, 8 weeks old.[1]

Procedure:

-

Induce arthritis in the mice using a collagen antibody cocktail according to the manufacturer's protocol.

-

Once arthritis is established, divide the mice into a treatment group and a control group.

-

Administer 10 mg/kg of this compound intravenously to the treatment group daily for 21 days.[1] The control group receives the vehicle.

-

Monitor the severity of arthritis by measuring hind-paw thickness and scoring clinical signs of arthritis.

-

At the end of the treatment period, euthanize the mice.

-

Collect ankle joints for histological analysis to assess inflammatory cell infiltration and cartilage destruction.

-

Collect blood serum to measure relevant biomarkers such as IL-15 and Dkk-1.[1]

Visualizations

Signaling Pathway of DDR2 Inhibition by this compound

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of tumor-microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for WRG-28 Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and quality control of WRG-28 stock solutions for use in research settings. This compound is a selective, extracellularly acting allosteric inhibitor of Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase involved in cell invasion, migration, and tumor-microenvironment interactions.[1][2][3][4][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for accurate preparation of stock solutions and for understanding the compound's behavior in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₈N₂O₅S | [6][7][8][9] |

| Molecular Weight | 410.44 g/mol | [1][6][7][8] |

| CAS Number | 1913291-02-7 | [6][7][8][9] |

| Appearance | White to very dark orange powder | |

| Purity | ≥98% (HPLC) | [10] |

| IC₅₀ (DDR2) | 230 nM | [3][7][8][11][12] |

Preparation of this compound Stock Solutions

Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. The following protocols detail the preparation of this compound stock solutions for both in vitro and in vivo applications.

In Vitro Stock Solution (DMSO)

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional, but recommended)[1]

Protocol:

-

Determine the Desired Concentration and Volume: For most cell-based assays, a high-concentration stock solution (e.g., 10 mM) is prepared to minimize the volume of DMSO added to the cell culture medium.

-

Weighing the Compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.104 mg of this compound.

-

Dissolution:

-

Add the weighed this compound powder to a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO.

-

Vortex the solution thoroughly for several minutes to aid dissolution.

-

If the compound does not fully dissolve, sonication is recommended to ensure complete solubilization.[1][6] The solution should be clear.

-

-

Aliquoting and Storage:

Table 2: Solubility of this compound in DMSO

| Concentration (mg/mL) | Molar Concentration (mM) | Notes | Reference |

| 15.62 | 38.06 | Ultrasonic assistance may be needed. | [6][8] |

| 15 | 36.55 | Sonication is recommended. | [1] |

| 2 | 4.87 | Solution should be clear. |

In Vivo Formulation

For animal studies, a specific formulation is required to ensure bioavailability and minimize toxicity.

Materials:

-

This compound powder

-

DMSO

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Protocol:

-

Prepare the Vehicle: A common vehicle for in vivo administration of hydrophobic compounds consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]

-

Dissolution:

-

Dissolve the required amount of this compound in DMSO first.

-

Add PEG300 and vortex thoroughly.

-

Add Tween-80 and vortex again.

-

Finally, add the saline to reach the final volume and vortex until a clear solution is obtained.[6] The solubility in this vehicle is reported to be ≥ 1.56 mg/mL (3.80 mM).[6]

-

-

Administration: The resulting solution can be administered via appropriate routes, such as intravenous injection.[3][13] It is recommended to prepare this formulation fresh on the day of use.[3]

Stability and Storage

Proper storage of this compound, both as a powder and in solution, is essential to maintain its activity.

Table 3: Storage and Stability of this compound

| Form | Storage Temperature | Stability Period | Reference |

| Powder | -20°C | 3 years | [1][6] |

| Powder | 4°C | 2 years | [6][8] |

| In Solvent (DMSO) | -80°C | 1 year / 2 years | [1][3] |

| In Solvent (DMSO) | -20°C | 1 year / 1 month | [3][6][8][14] |

To prevent degradation, it is crucial to store stock solutions in tightly sealed vials and minimize exposure to light and air.[14] Repeated freeze-thaw cycles should be avoided by storing the stock solution in single-use aliquots.[3]

Quality Control of this compound Stock Solutions

To ensure the efficacy of the prepared this compound stock solution, it is recommended to perform quality control experiments.

Visual Inspection and Solubility Check

-

Protocol:

-

Visually inspect the prepared stock solution for any undissolved particles or precipitation. A properly prepared solution should be clear.

-

Before use, particularly after thawing, centrifuge the vial briefly to collect all liquid at the bottom.[9]

-

If precipitation is observed upon dilution in aqueous media, pre-warming the stock solution and the media to 37°C may help.[1]

-

Functional Assay: Inhibition of DDR2 Signaling

The biological activity of the this compound stock solution can be verified by assessing its ability to inhibit collagen-induced DDR2 signaling in a relevant cell line. A Western blot analysis is a suitable method for this purpose.

Cell Lines:

-

HEK293 cells transfected with DDR2-Flag.[2]

-

BT549 or 4T1 breast cancer cell lines (endogenously express DDR2).[2][3]

Protocol:

-

Cell Seeding: Seed the chosen cell line in appropriate culture plates and allow them to adhere overnight.

-

Serum Starvation (Optional): Depending on the cell line and experimental design, serum-starve the cells for a few hours to reduce basal receptor tyrosine kinase activity.

-

This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 2 µM) for a predetermined time (e.g., 4 hours).[3] Include a vehicle control (DMSO).

-

Collagen Stimulation: Stimulate the cells with collagen I (e.g., 30 µg/mL) for a specified duration (e.g., 4-7 hours) to induce DDR2 phosphorylation.[2]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against phospho-DDR2, total DDR2, phospho-ERK, total ERK, and SNAIL1.[2][3] A loading control like β-actin or GAPDH should also be used.

-

Incubate with appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A successful this compound treatment should show a dose-dependent decrease in collagen-induced DDR2 and ERK phosphorylation, as well as a reduction in SNAIL1 protein levels.[2][3]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound is an allosteric inhibitor that binds to the extracellular domain of DDR2.[2][4] This binding disrupts the interaction between DDR2 and its ligand, collagen, thereby inhibiting downstream signaling pathways that promote tumor cell invasion and migration.[2][13][15]

Caption: this compound allosterically inhibits collagen binding to the DDR2 extracellular domain.

Experimental Workflow for Stock Solution QC

The following diagram illustrates the workflow for the quality control of a newly prepared this compound stock solution.

Caption: Quality control workflow for this compound stock solution validation.

References

- 1. This compound | Discoidin Domain Receptor (DDR) | TargetMol [targetmol.com]

- 2. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pnas.org [pnas.org]

- 5. Inhibition of tumor-microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lifetechindia.com [lifetechindia.com]

- 7. This compound - Immunomart [immunomart.com]

- 8. abmole.com [abmole.com]

- 9. mybiosource.com [mybiosource.com]

- 10. chemfarms.com [chemfarms.com]

- 11. abmole.com [abmole.com]

- 12. This compound | CAS#:1913291-02-7 | Chemsrc [chemsrc.com]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Recent Advances in the Role of Discoidin Domain Receptor Tyrosine Kinase 1 and Discoidin Domain Receptor Tyrosine Kinase 2 in Breast and Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: WRG-28 in Breast Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

WRG-28 is a selective, small-molecule allosteric inhibitor that targets the extracellular domain of Discoidin Domain Receptor 2 (DDR2).[1][2][3] DDR2, a receptor tyrosine kinase activated by collagen, plays a critical role in breast cancer metastasis.[1][3][4] Its activity within tumor cells and cancer-associated fibroblasts (CAFs) in the tumor microenvironment is crucial for tumor invasion and migration.[1][3] this compound presents a promising therapeutic strategy by inhibiting the interaction between DDR2 and collagen, thereby impeding key processes in metastatic progression.[1][3][4] These notes provide a comprehensive overview of this compound's application in breast cancer research, including its mechanism of action, quantitative data from preclinical studies, and detailed protocols for key experiments.

Mechanism of Action

This compound functions as an allosteric inhibitor of DDR2, binding to the extracellular domain of the receptor.[1][3] This unique mechanism disrupts the interaction between DDR2 and its ligand, collagen.[1][3] By inhibiting DDR2 signaling, this compound effectively blunts downstream pathways that promote cancer cell invasion and migration.[1] One of the key downstream effects of this compound-mediated DDR2 inhibition is the destabilization of the SNAIL1 protein.[1] SNAIL1 is a critical transcription factor that drives the epithelial-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.[1] Unlike many conventional kinase inhibitors, this compound does not affect cell proliferation.[1] Instead, its primary role is in cytostasis, specifically inhibiting the metastatic cascade.[1]

Data Presentation

The following tables summarize the quantitative data from various in vitro and in vivo studies on this compound in breast cancer models.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line(s) | Concentration | Effect | Reference(s) |

| IC50 (DDR2 Inhibition) | - | 230 nM | Selective, extracellularly acting DDR2 allosteric inhibitor. | [2] |

| IC50 (DDR2-mediated signaling) | HEK293 (expressing DDR2) | 286 nM | Inhibition of collagen I-mediated DDR2 tyrosine phosphorylation, ERK activation, and SNAIL1 protein stabilization. | [2] |

| Inhibition of Invasion & Migration | BT549, 4T1 | 1 µM | Blunts tumor cell invasion and migration. | [2] |

| Inhibition of CAF Tumor-Promoting Effects | Cancer-Associated Fibroblasts (CAFs) | 1 µM | Inhibits tumor-promoting effects of CAFs. | [2] |

Table 2: In Vivo Efficacy of this compound in Mouse Models of Breast Cancer

| Animal Model | Treatment Regimen | Key Findings | Reference(s) |

| 4T1-Snail-CBG tumor-bearing BALB/cJ mice | Single intravenous injection (10 mg/kg) | 60% reduction in SNAIL1-clic beetle green (SNAIL1.CBG) levels within the tumor, indicating attenuation of DDR2 biochemical signaling. | [2] |

| 4T1 GFP-luc expressing cell-injected BALB/cJ mice | 10 mg/kg, intravenous injection, daily for 7 days | Reduced metastatic lung colonization to a level comparable to shDDR2-depleted cells. | [2] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its investigation in breast cancer research.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in breast cancer research. These protocols are adapted from standard methodologies and should be optimized for specific laboratory conditions.

Protocol 1: 3D Collagen Invasion Assay

This assay assesses the ability of breast cancer cells to invade a three-dimensional collagen matrix, mimicking the in vivo stromal environment.

Materials:

-

Breast cancer cell lines (e.g., BT549, 4T1)

-

This compound (dissolved in DMSO)

-

Rat tail collagen, type I

-

10x DMEM

-

Sterile, ice-cold 1N NaOH

-

Complete cell culture medium (with 10% FBS)

-

Serum-free cell culture medium

-

24-well plates

-

Ice bucket

-

Sterile pipette tips

Procedure:

-

Cell Preparation:

-

Culture breast cancer cells to 70-80% confluency.

-

The day before the assay, starve the cells in serum-free medium for 18-24 hours.

-

On the day of the assay, harvest the cells using trypsin and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

-

Collagen Gel Preparation (on ice):

-

In a pre-chilled microcentrifuge tube, combine the following in order:

-

8 parts rat tail collagen, type I

-

1 part 10x DMEM

-

-

Neutralize the solution by adding 1N NaOH dropwise while gently mixing. The final pH should be ~7.4 (indicated by a color change of the phenol red in the DMEM to pink/orange).

-

Keep the collagen solution on ice to prevent premature polymerization.

-

-

Embedding Cells in Collagen:

-

Add the cell suspension to the neutralized collagen solution at a 1:9 ratio (e.g., 50 µL of cell suspension to 450 µL of collagen solution). Mix gently by pipetting up and down.

-

Quickly dispense 100 µL of the cell-collagen mixture into the center of each well of a pre-chilled 24-well plate.

-

-

Gel Polymerization:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 30-60 minutes to allow the collagen to polymerize.

-

-

Treatment and Chemoattraction:

-

Prepare complete culture medium (chemoattractant) with and without this compound at the desired final concentrations (e.g., 1 µM). Include a vehicle control (DMSO).

-

Gently add 500 µL of the appropriate medium on top of the polymerized collagen gel.

-

-

Incubation and Analysis:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

-

At the end of the incubation period, capture images of the invading cells at different focal planes using an inverted microscope.

-

Quantify invasion by measuring the distance of cell migration from the edge of the cell cluster or by counting the number of invading cells per field of view.

-

Protocol 2: Matrigel Invasion Assay (Boyden Chamber)

This assay measures the invasive potential of cells through a basement membrane matrix.

Materials:

-

Breast cancer cell lines (e.g., BT549, 4T1)

-

This compound (dissolved in DMSO)

-

Matrigel Basement Membrane Matrix

-

24-well Transwell inserts (8 µm pore size)

-

Complete cell culture medium (with 10% FBS)

-

Serum-free cell culture medium

-

Cotton swabs

-

Methanol (for fixation)

-

Crystal Violet staining solution (0.1% in 20% methanol)

Procedure:

-

Coating of Transwell Inserts:

-

Thaw Matrigel on ice overnight at 4°C.

-

Dilute Matrigel 1:3 with cold, serum-free medium.

-

Add 50 µL of the diluted Matrigel to the upper chamber of each Transwell insert and incubate at 37°C for 1 hour to allow it to solidify.

-

-

Cell Preparation:

-

Culture and starve cells as described in Protocol 1.

-

Resuspend the harvested cells in serum-free medium containing the desired concentrations of this compound or vehicle control (DMSO) at a density of 5 x 10^4 cells per 100 µL.

-

-

Seeding Cells:

-

Add 100 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

In the lower chamber of the 24-well plate, add 600 µL of complete culture medium (containing 10% FBS as a chemoattractant).

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

-

Fixation and Staining:

-

After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix the invaded cells on the lower surface by immersing the inserts in methanol for 10 minutes.

-

Stain the cells with 0.1% crystal violet for 10 minutes at room temperature.

-

Gently wash the inserts with distilled water to remove excess stain and allow them to air dry.

-

-

Quantification:

-

Using a microscope, count the number of stained, invaded cells on the lower surface of the membrane in several random fields of view (e.g., 4-5 fields at 10x magnification).

-

Calculate the average number of invaded cells per field for each condition.

-

Protocol 3: In Vivo Breast Cancer Metastasis Model

This protocol describes the use of a mouse model to assess the effect of this compound on breast cancer metastasis in vivo using bioluminescence imaging.

Materials:

-

Female BALB/cJ mice (6-8 weeks old)

-

4T1 breast cancer cells stably expressing luciferase (4T1-luc)

-

This compound (formulated for in vivo administration)

-

D-luciferin

-

In vivo imaging system (e.g., IVIS)

-

Anesthesia (e.g., isoflurane)

-

Sterile syringes and needles

Procedure:

-

Cell Preparation and Injection:

-

Culture 4T1-luc cells to 70-80% confluency.

-

Harvest the cells and resuspend them in sterile, serum-free medium or PBS at a concentration of 5 x 10^5 cells per 100 µL.

-

Anesthetize the mice and inject 100 µL of the cell suspension into the mammary fat pad.

-

-

Tumor Growth and Treatment Initiation:

-

Allow the primary tumors to grow to a palpable size (e.g., ~100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg) or vehicle control via the desired route (e.g., intravenous injection) according to the planned schedule (e.g., daily for 7 days).

-

-

Bioluminescence Imaging:

-

On the designated imaging days, anesthetize the mice.

-

Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.

-

Wait for 10-15 minutes for the substrate to distribute.

-

Place the mice in the imaging chamber of the in vivo imaging system and acquire bioluminescent images.

-

The signal intensity corresponds to the number of viable tumor cells. Monitor both the primary tumor and metastatic sites (commonly the lungs).

-

-

Data Analysis:

-

Use the imaging system's software to quantify the bioluminescent signal (photon flux) from regions of interest (e.g., the thoracic region for lung metastases).

-

Compare the metastatic burden between the this compound treated and control groups over time.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and harvest the lungs and other organs.

-

Perform ex vivo bioluminescence imaging of the harvested organs to confirm metastatic lesions.

-

Fix the tissues in formalin and embed in paraffin for histological analysis (e.g., H&E staining) to confirm and quantify metastatic nodules.

-

Conclusion

This compound represents a novel and promising agent for the inhibition of breast cancer metastasis. Its unique allosteric mechanism of action on DDR2 provides a targeted approach to disrupt the tumor-microenvironment interactions that are critical for cancer cell invasion and migration. The provided data and protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and similar DDR2 inhibitors in the context of metastatic breast cancer.

References

- 1. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monitoring Breast Cancer Growth and Metastatic Colony Formation in Mice using Bioluminescence [app.jove.com]

- 3. In vivo Bioluminescence Imaging of Tumor Hypoxia Dynamics of Breast Cancer Brain Metastasis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioluminescence imaging [bio-protocol.org]

Application Notes and Protocols for WRG-28 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

WRG-28 is a potent and selective, orally bioavailable small molecule inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2). MEK1/2 are dual-specificity protein kinases that are core components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3][4] This pathway is a critical regulator of fundamental cellular processes including proliferation, differentiation, survival, and apoptosis.[3][4][5] Hyperactivation of the MAPK/ERK pathway, often driven by mutations in upstream components like BRAF and RAS, is a hallmark of many human cancers.[6] this compound inhibits MEK1/2 by binding to an allosteric site, preventing their activation and subsequent phosphorylation of their downstream targets, ERK1 and ERK2.[7] This blockade of ERK1/2 signaling can lead to cell cycle arrest and apoptosis in tumor cells dependent on this pathway.[8][9] These application notes provide detailed protocols for evaluating the in vitro and in vivo efficacy of this compound.

Data Presentation

The following tables summarize representative quantitative data from key experiments designed to characterize the activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC₅₀ (nM) | Assay Format |

| MEK1 | 1.5 | Biochemical Kinase Assay |

| MEK2 | 2.1 | Biochemical Kinase Assay |

| A-RAF | >10,000 | Biochemical Kinase Assay |

| B-RAF | >10,000 | Biochemical Kinase Assay |

| C-RAF | >10,000 | Biochemical Kinase Assay |

| ERK1 | >10,000 | Biochemical Kinase Assay |

| ERK2 | >10,000 | Biochemical Kinase Assay |

| p38α | >10,000 | Biochemical Kinase Assay |

| JNK1 | >10,000 | Biochemical Kinase Assay |

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[10]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines